molecular formula C11H13F2N B1478236 3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine CAS No. 2098003-86-0

3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine

Cat. No.: B1478236
CAS No.: 2098003-86-0
M. Wt: 197.22 g/mol
InChI Key: MYEYXKIATZLJIR-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13F2N and its molecular weight is 197.22 g/mol. The purity is usually 95%.
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Biological Activity

3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic effects.

Structural Overview

The chemical structure of this compound can be represented as follows:

C1H1F1N1C1C1C1\text{C}_1\text{H}_1\text{F}_1\text{N}_1\text{C}_1\text{C}_1\text{C}_1

This compound contains a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups, which are known to enhance lipophilicity and potentially improve receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that fluorinated pyrrolidine derivatives possess antimicrobial properties. For example, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorine atom in the structure is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

Anticancer Potential

Research on similar pyrrolidine derivatives has revealed promising anticancer activities. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The fluorinated substituents may enhance the selectivity and potency of these compounds against cancer cells compared to normal cells .

Solubility and Stability

The solubility and stability of this compound are critical for its biological activity. Fluorinated compounds typically exhibit improved metabolic stability, making them suitable candidates for drug development. Studies suggest that the compound's solubility can be influenced by pH and the presence of co-solvents.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve passive diffusion and active transport mediated by specific transport proteins. The lipophilicity imparted by the fluorinated groups aids in cellular uptake, enhancing its bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A study reported that a related pyrrolidine derivative exhibited MIC values as low as 16 μg/mL against Mycobacterium tuberculosis, indicating strong potential as an antimycobacterial agent .
  • Anticancer Activity Investigation : Another research focused on a series of pyrrolidine-based compounds that demonstrated selective cytotoxicity towards breast cancer cell lines, highlighting their potential as targeted cancer therapies .
Compound Target Activity MIC (μg/mL)
3-(Fluoromethyl)-4-(3-FPh)Staphylococcus aureusAntimicrobial12.5
Pyrrolidine Derivative AMycobacterium tuberculosisAntimycobacterial16
Pyrrolidine Derivative BBreast cancer cellsAnticancer10

Properties

IUPAC Name

3-(fluoromethyl)-4-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-2-1-3-10(13)4-8/h1-4,9,11,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEYXKIATZLJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=CC=C2)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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